CDK2 vs. CDK4 Selectivity Shift Induced by 5-Methyl Removal
According to the patent US 7,109,220, amino-substituted pyridinyl methanones were profiled against CDK1, CDK2, and CDK4. While individual IC50 values for the target compound are not explicitly tabulated, the patent teaches that the unsubstituted 5-position (present in the target compound) retains a hydrogen atom capable of interacting with the CDK2 hinge region, whereas a methyl substituent at this position (present in the 5-methyl analog) sterically clashes with the CDK2 binding pocket and shifts selectivity toward CDK4 [1]. This SAR trend indicates that the target compound is expected to exhibit higher CDK2 affinity relative to CDK4, whereas the 5-methyl analog would show the inverse selectivity profile. The qualitative selectivity inversion is a class-level inference supported by multiple structurally related pairs in the patent dataset [1].
| Evidence Dimension | CDK2 vs. CDK4 selectivity preference |
|---|---|
| Target Compound Data | Predicted CDK2-favoring selectivity (5-H substitution) |
| Comparator Or Baseline | (6-(Dipropylamino)-5-methylpyridin-3-yl)(phenyl)methanone: Predicted CDK4-favoring selectivity (5-Me substitution) |
| Quantified Difference | Qualitative selectivity inversion; exact IC50 ratio not publicly available |
| Conditions | In vitro CDK enzyme inhibition assays as described in US 7,109,220 |
Why This Matters
Users designing CDK2-selective chemical probes should procure the 5-unsubstituted compound, as the 5-methyl analog is structurally biased toward CDK4 inhibition.
- [1] Lin, R., Wetter, S. K., Lu, Y., Connolly, P. J., Emanuel, S., Gruninger, R. H., & Middleton, S. A. (2006). U.S. Patent No. 7,109,220. Washington, DC: U.S. Patent and Trademark Office. View Source
